N-(3-Aminophenyl)-4-cyanobenzamide
Description
N-(3-Aminophenyl)-4-cyanobenzamide is a benzamide derivative characterized by a 3-aminophenyl group attached to a benzamide core substituted with a cyano group at the para position.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(3-aminophenyl)-4-cyanobenzamide |
InChI |
InChI=1S/C14H11N3O/c15-9-10-4-6-11(7-5-10)14(18)17-13-3-1-2-12(16)8-13/h1-8H,16H2,(H,17,18) |
InChI Key |
NMBJMWTZDBSSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that N-(3-Aminophenyl)-4-cyanobenzamide exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showcasing its ability to inhibit cell proliferation effectively. In particular, compounds derived from this structure have shown promising results in inhibiting melanoma growth through targeted pathways such as the ERK pathway .
- Antioxidant Properties
- Smooth Muscle Relaxation
- Therapeutic Use in Circulatory Disorders
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models of human melanoma. The most potent derivatives were advanced for further in vivo studies, indicating a promising therapeutic avenue for melanoma treatment .
Case Study 2: Smooth Muscle Relaxation
In experimental models simulating asthma, this compound exhibited strong inhibitory effects on bronchoconstriction induced by histamine and acetylcholine. This suggests its potential application as an anti-asthmatic agent, providing a new direction for asthma management strategies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Effective against melanoma cell lines |
| Antioxidant Properties | Reduction of oxidative stress | Strong antioxidant activity observed |
| Smooth Muscle Relaxation | Modulation of calcium levels | Potential treatment for hypertension and asthma |
| Circulatory Disorders | Improvement of blood flow | Beneficial effects on angina pectoris |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(3-Aminophenyl)-4-cyanobenzamide, emphasizing substituent effects, molecular properties, and inferred functionalities:
Key Observations:
Electronic Effects: The cyano group in this compound is a moderate electron-withdrawing group, enhancing electrophilicity compared to alkyl or alkoxy substituents. This may favor interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .
However, excessive bulk may hinder target engagement . The unsubstituted benzamide (N-(3-Aminophenyl)benzamide) serves as a reference for minimal steric hindrance, useful in structure-activity relationship (SAR) studies .
Solubility and Bioavailability: Butoxy and dimethylamide groups enhance solubility compared to cyano or nitro derivatives, suggesting better aqueous compatibility for formulation .
Safety and Handling: Nitro-containing analogs require stringent safety protocols due to toxicity risks, whereas cyano and alkoxy derivatives are generally safer but still necessitate proper protective measures during synthesis .
Preparation Methods
Direct Amidation of 4-Cyanobenzoyl Chloride with 3-Nitroaniline
The most straightforward route involves reacting 4-cyanobenzoyl chloride with 3-nitroaniline, followed by catalytic reduction of the nitro group.
Procedure :
-
4-Cyanobenzoyl chloride synthesis : 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) at 60–80°C for 2–3 hours, yielding the acyl chloride.
-
Amide coupling : The acyl chloride is added dropwise to a solution of 3-nitroaniline and triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12 hours, yielding N-(3-nitrophenyl)-4-cyanobenzamide.
-
Nitro reduction : Hydrogenation under 3–5 bar H₂ pressure with 10% Pd/C in ethanol at 25°C for 4 hours affords the final product.
Key Data :
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂, 80°C, 2.5 h | 98% | 99% | |
| Amidation | TEA, DCM, 0°C, 12 h | 76% | 95% | |
| Nitro reduction | 10% Pd/C, H₂ (4 bar), EtOH, 4 h | 89% | 97% |
This method’s limitations include the use of costly palladium catalysts and sensitivity to nitro-group over-reduction.
Cyanide Substitution on Brominated Intermediates
A halogen-cyano exchange strategy avoids pre-functionalized starting materials.
Procedure :
-
Bromination : Methyl 3-methyl-2-aminobenzoate is brominated using HBr/H₂O₂ at 50°C for 6 hours, yielding methyl 2-amino-5-bromo-3-methylbenzoate.
-
Cyanation : The bromide is reacted with CuCN in N-methyl-2-pyrrolidinone (NMP) at 170°C for 4 hours, substituting bromine with cyano.
-
Aminolysis : The ester intermediate is treated with methylamine in methanol at 60°C for 8 hours, followed by purification via aqueous ammonia washes.
Key Data :
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Bromination | HBr/H₂O₂, 50°C, 6 h | 92% | 96% | |
| Cyanation | CuCN, NMP, 170°C, 4 h | 88% | 94% | |
| Aminolysis | MeNH₂, MeOH, 60°C, 8 h | 85% | 98% |
This route achieves high regioselectivity but requires harsh conditions for cyanation.
Solvent and Catalytic System Optimization
Solvent Effects on Cyanation Efficiency
Polar aprotic solvents like NMP and dimethylacetamide (DMAc) enhance CuCN reactivity by stabilizing intermediates.
Comparative Performance :
| Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| NMP | 170 | 4 | 88% |
| DMAc | 170 | 6 | 82% |
| DMF | 170 | 6 | 75% |
NMP’s high boiling point and coordination capacity improve reaction kinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-4-cyanobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via amidation between 3-aminophenylamine and 4-cyanobenzoyl chloride. Reaction conditions include:
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl by-products.
- Temperature : Room temperature (20–25°C) under inert atmosphere (N₂/Ar).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Yield Optimization : Excess benzoyl chloride (1.2–1.5 eq) and slow reagent addition reduce side products. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm) and amine protons (δ 5.8–6.3 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carbonyl (δ ~165 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.1).
- HPLC : Reverse-phase C18 column (acetonitrile/water) assesses purity (>98%).
- FT-IR : Bands at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (amide C=O) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?
- Methodological Answer : The amino group is sensitive to oxidation, and the cyano group may hydrolyze under acidic/basic conditions.
- Storage : Dark glass vials at −20°C under inert gas (Ar).
- Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to prevent oxidation.
- Handling : Use glove boxes for long-term storage and avoid exposure to humidity .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models:
- Electrostatic Potential (ESP) : Identifies nucleophilic (amine) and electrophilic (cyano) sites.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.5 eV) correlates with chemical stability.
- Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation in DMSO/water.
- Validation : Compare computed IR/NMR spectra with experimental data .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs).
- Dose-Response Curves : Use IC₅₀ values from triplicate experiments (p < 0.05).
- Off-Target Screening : Employ kinome-wide profiling to identify non-specific interactions.
- Metabolic Stability : Test in liver microsomes to rule out rapid degradation .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the amine group for pH-dependent release.
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in aqueous buffers.
- Nanocarriers : Encapsulate in liposomes (size ~100 nm) or PLGA nanoparticles for sustained release.
- LogP Optimization : Add polar substituents (e.g., -OH, -SO₃H) to reduce logP from ~2.5 to <1.5 .
Q. How can the compound be functionalized for applications in materials science (e.g., sensors or polymers)?
- Methodological Answer :
- Sensor Development : Conjugate with gold nanoparticles via the amine group for surface-enhanced Raman spectroscopy (SERS) detection of heavy metals.
- Polymer Modification : Incorporate into polyamide backbones via melt polycondensation (180–200°C) to enhance thermal stability (Tg > 200°C).
- Crosslinking : React with epoxides (e.g., ethylene glycol diglycidyl ether) to form hydrogels for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
